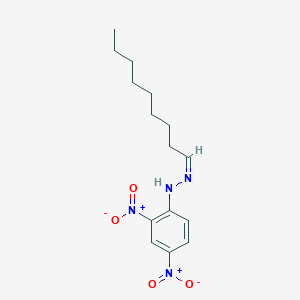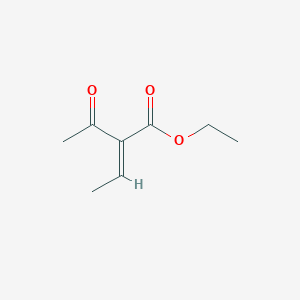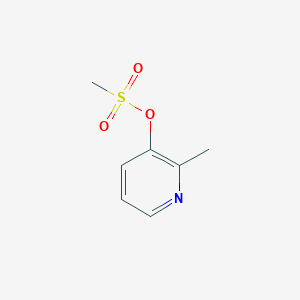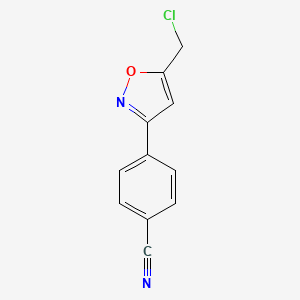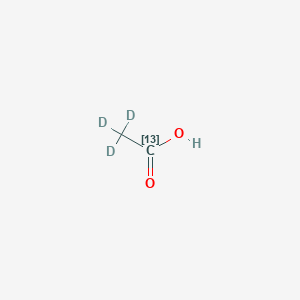
2,2,2-trideuterioacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trideuterioacetic acid, also known as acetic acid-2,2,2-d3, is a deuterated analog of acetic acid. It is a stable isotopologue where the three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is widely used in various fields of research due to its unique properties, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trideuterioacetic acid can be synthesized through several methods. One common approach involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved by reacting acetic acid with deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of deuterium gas (D2) and acetic acid. The process is carried out under high pressure and temperature conditions to facilitate the exchange of hydrogen atoms with deuterium. The resulting product is then purified through distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trideuterioacetic acid undergoes various chemical reactions similar to its non-deuterated counterpart, acetic acid. These reactions include:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group to an acyl chloride.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Acyl chlorides and other substituted products.
Applications De Recherche Scientifique
2,2,2-Trideuterioacetic acid is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the production of deuterated compounds for various industrial applications .
Mécanisme D'action
The mechanism by which 2,2,2-trideuterioacetic acid exerts its effects is primarily through isotopic labeling. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological processes. This isotopic labeling provides valuable insights into reaction mechanisms, metabolic pathways, and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: The non-deuterated analog of 2,2,2-trideuterioacetic acid.
2,2,2-Trichloroacetic acid: A chlorinated analog with different chemical properties and applications.
2,2,2-Trifluoroacetic acid: A fluorinated analog used in different industrial and research applications.
Uniqueness
This compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. Unlike its non-deuterated counterpart, it allows for precise tracking and analysis in various scientific research applications .
Propriétés
Formule moléculaire |
C2H4O2 |
|---|---|
Poids moléculaire |
64.063 g/mol |
Nom IUPAC |
2,2,2-trideuterioacetic acid |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3,2+1 |
Clé InChI |
QTBSBXVTEAMEQO-HZPPXAECSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[13C](=O)O |
SMILES canonique |
CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




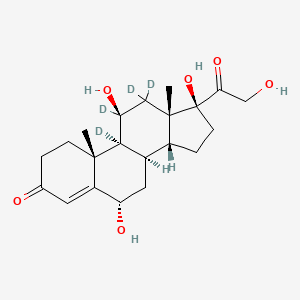
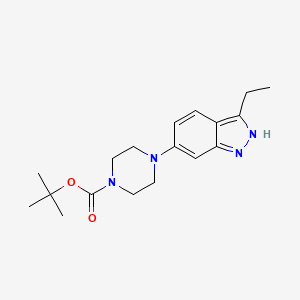
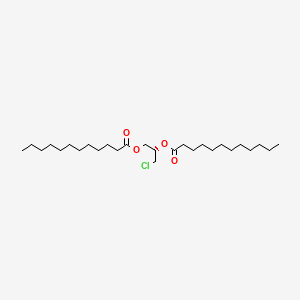
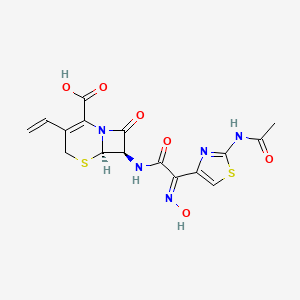


![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)

